molecular formula C18H16ClN3O3S B2659630 N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034540-56-0

N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No. B2659630
CAS RN: 2034540-56-0
M. Wt: 389.85
InChI Key: QNFKBQIJXXMGBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its linear formula. For “N-(2-chlorobenzyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide”, the linear formula is C14H11Cl2NO . This indicates that the compound contains 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Electrophysiological Activity

One area of application involves the synthesis and evaluation of the cardiac electrophysiological activities of N-substituted imidazolylbenzamides, where compounds demonstrated potency in in vitro assays comparable to that of known selective class III agents. This suggests potential applications in developing new treatments for arrhythmias (Morgan et al., 1990).

Antiulcer Agents

Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents has shown the synthesis of new compounds with promising cytoprotective properties. Although these compounds did not show significant antisecretory activity, their cytoprotective efficacy in models suggests potential applications in treating ulcerative conditions (Starrett et al., 1989).

Catalytic Systems for Synthesis

The use of sulfonic acid functionalized imidazolium salts/FeCl3 as catalytic systems for the synthesis of benzimidazoles at room temperature highlights an efficient methodology for producing benzimidazole derivatives, which are important in pharmaceutical research (Khazaei et al., 2011).

Angiotensin II Receptor Antagonists

The discovery and development of nonpeptide angiotensin II receptor antagonists, through the synthesis of N-(biphenylylmethyl)imidazoles, underline the compound's role in the advancement of antihypertensive medication. This research path has led to orally active compounds that offer new treatment options for hypertension (Carini et al., 1991).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-26(24,25)18-20-9-10-22(18)15-7-4-6-13(11-15)17(23)21-12-14-5-2-3-8-16(14)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKBQIJXXMGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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